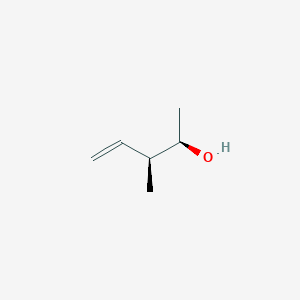![molecular formula C28H32Cl2N6O5 B12297427 N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide](/img/structure/B12297427.png)
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-[4-[[6-(2,6-dicloro-3,5-dimetoxi fenil)-8-(4-metoxipiperidin-1-il)pirido[3,4-d]pirimidin-2-il]amino]oxolan-3-il]prop-2-enamida implica múltiples pasos, comenzando con la preparación de la estructura central de pirido[3,4-d]pirimidina. Los pasos clave incluyen:
Formación del núcleo de pirido[3,4-d]pirimidina: Esto generalmente se logra mediante una reacción de ciclización que involucra precursores apropiados.
Introducción del grupo 2,6-dicloro-3,5-dimetoxi fenil: Este paso implica una reacción de sustitución donde el grupo dicloro-dimetoxi fenil se introduce en el núcleo de pirido[3,4-d]pirimidina.
Unión del grupo 4-metoxipiperidin-1-il: Esto se logra mediante una reacción de sustitución nucleofílica.
Formación del grupo oxolan-3-il: Esto implica la formación de un anillo de oxolano mediante ciclización.
Unión del grupo prop-2-enamida:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de los pasos de síntesis mencionados anteriormente para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para monitorear cada paso del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[4-[[6-(2,6-dicloro-3,5-dimetoxi fenil)-8-(4-metoxipiperidin-1-il)pirido[3,4-d]pirimidin-2-il]amino]oxolan-3-il]prop-2-enamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxilo.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos amida y pirimidina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos cloro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos comunes incluyen aminas y tioles.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos metoxilo puede conducir a la formación de aldehídos o ácidos carboxílicos, mientras que la reducción del grupo amida puede conducir a la formación de aminas.
Aplicaciones Científicas De Investigación
N-[4-[[6-(2,6-dicloro-3,5-dimetoxi fenil)-8-(4-metoxipiperidin-1-il)pirido[3,4-d]pirimidin-2-il]amino]oxolan-3-il]prop-2-enamida tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como una molécula modelo en el estudio de la síntesis orgánica compleja y los mecanismos de reacción.
Biología: Se utiliza en el estudio de las vías de señalización celular, particularmente las que involucran FGFR4.
Medicina: El compuesto se está investigando como un posible agente terapéutico para el tratamiento del carcinoma hepatocelular y otros cánceres.
Mecanismo De Acción
El mecanismo de acción de N-[4-[[6-(2,6-dicloro-3,5-dimetoxi fenil)-8-(4-metoxipiperidin-1-il)pirido[3,4-d]pirimidin-2-il]amino]oxolan-3-il]prop-2-enamida implica la inhibición de FGFR4. El compuesto se une de forma covalente a un residuo de cisteína poco conservado en el dominio quinasa de FGFR4, bloqueando así su actividad. Esta inhibición interrumpe la vía de señalización de FGFR4, que participa en la proliferación y supervivencia de las células cancerosas .
Comparación Con Compuestos Similares
N-[4-[[6-(2,6-dicloro-3,5-dimetoxi fenil)-8-(4-metoxipiperidin-1-il)pirido[3,4-d]pirimidin-2-il]amino]oxolan-3-il]prop-2-enamida se puede comparar con otros inhibidores de FGFR, como:
BLU-554: Otro inhibidor de FGFR4 con un mecanismo de acción similar.
Erdafitinib: Un inhibidor pan-FGFR que se dirige a múltiples isoformas de FGFR.
Infigratinib: Un inhibidor de FGFR1-3 utilizado en el tratamiento del colangiocarcinoma.
La singularidad de N-[4-[[6-(2,6-dicloro-3,5-dimetoxi fenil)-8-(4-metoxipiperidin-1-il)pirido[3,4-d]pirimidin-2-il]amino]oxolan-3-il]prop-2-enamida radica en su selectividad por FGFR4, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer dirigida .
Propiedades
IUPAC Name |
N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N6O5/c1-5-22(37)32-18-13-41-14-19(18)34-28-31-12-15-10-17(23-24(29)20(39-3)11-21(40-4)25(23)30)33-27(26(15)35-28)36-8-6-16(38-2)7-9-36/h5,10-12,16,18-19H,1,6-9,13-14H2,2-4H3,(H,32,37)(H,31,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZAGAKBJFLDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


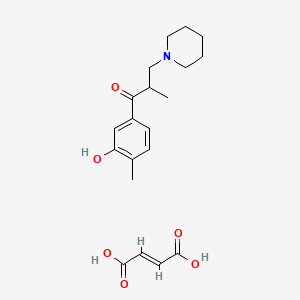
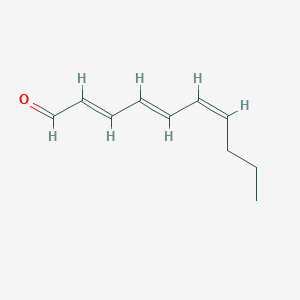
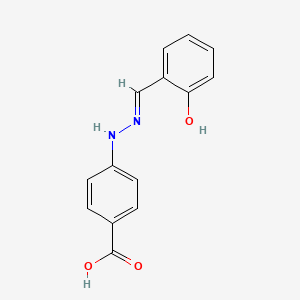
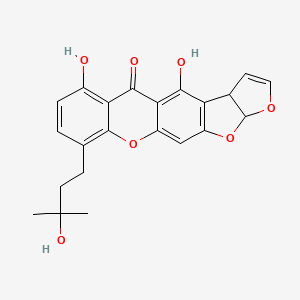
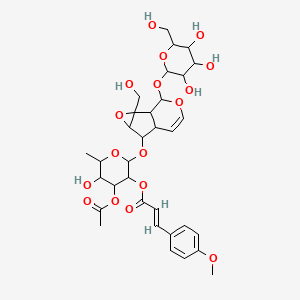
![1-[(2r)-6-Amino-2-(l-threonylamino)hex-4-ynoyl]-l-proline](/img/structure/B12297398.png)

![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)
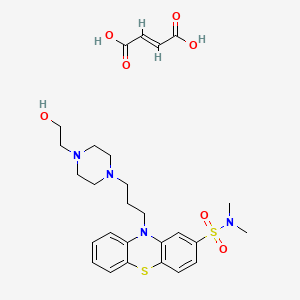
![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)
![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)
